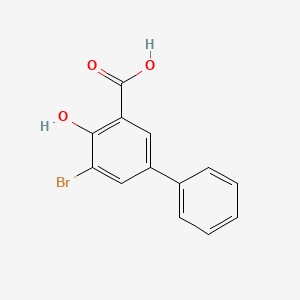
AKR1C1-IN-1
概要
説明
AKR1C1-IN-1は、アルドケト還元酵素ファミリー1メンバーC1(AKR1C1)の酵素に対して高度に選択的な阻害剤です。 この酵素はステロイドの代謝に関与しており、特にプロゲステロンを不活性型である20-アルファ-ヒドロキシプロゲステロンに還元する反応に関与しています 。 This compoundは、Ki値が4 nMと、AKR1C1に対して高い親和性を示します 。
科学的研究の応用
AKR1C1-IN-1 has several scientific research applications, including:
Cancer Research: This compound is used to study the role of AKR1C1 in cancer, particularly in non-small cell lung cancer (NSCLC) and breast cancer. It has been shown to inhibit the metabolism of progesterone, which is important in the progression of these cancers.
Autophagy and Oxidative Stress: This compound is used to study the interaction between AKR1C1 and SQSTM1, which is involved in autophagy and oxidative stress.
作用機序
AKR1C1-IN-1は、酵素AKR1C1を阻害することで効果を発揮します。 この酵素は、補酵素としてNADP+を利用してプロゲステロンの還元を触媒します 。 AKR1C1を阻害することにより、this compoundはプロゲステロンの不活性型への変換を防ぎ、それにより体内の活性プロゲステロンのレベルに影響を与えます。 この阻害は、癌の進行とホルモン調節に関与する様々な分子標的と経路の調節につながる可能性があります 。
Safety and Hazards
Biphenyl compounds can be hazardous. They may cause skin and eye irritation, respiratory irritation, and can be very toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle 5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid with care, using appropriate personal protective equipment and following safety guidelines.
将来の方向性
The future research directions for 5-Bromo-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid could involve further exploration of its biological activities and potential applications in medicine. Given its role as a novel A-C ring steroidomimetic inhibitors of 5α-reductase (5αR) type 1 and 2 , it could be investigated for potential therapeutic uses. Additionally, its synthesis could be optimized to improve yield and reduce environmental impact.
生化学分析
Biochemical Properties
AKR1C1-IN-1 plays a crucial role in biochemical reactions by selectively inhibiting AKR1C1. This enzyme is involved in the metabolism of steroids, including the conversion of progesterone to its inactive form, 20α-hydroxyprogesterone . This compound exhibits high selectivity for AKR1C1 with a Ki value of 4 nM, compared to its much higher Ki values for other AKR1C isoforms . This selective inhibition is achieved through hydrogen bonding interactions with key residues in the active site of AKR1C1, such as His117, Tyr55, and His222 .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In cancer cells, it has been shown to inhibit the metabolism of progesterone, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound influences cell signaling pathways, including the JAK2/STAT3 pathway, which is crucial for cell survival and proliferation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, ultimately affecting cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of AKR1C1, where it forms hydrogen bonds with specific amino acid residues . This binding inhibits the enzyme’s activity, preventing the reduction of progesterone to 20α-hydroxyprogesterone. Additionally, this compound has been shown to interact with other biomolecules, such as SQSTM1, in a catalytic-independent manner, promoting autophagy and oxidative stress responses . These interactions highlight the compound’s multifaceted role in cellular regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and increased apoptosis in cancer cells . These temporal effects underscore the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKR1C1 activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of AKR1C1. This enzyme plays a key role in the metabolism of steroids and other endogenous compounds . By inhibiting AKR1C1, this compound can alter metabolic flux and affect the levels of various metabolites, including progesterone and its derivatives . Additionally, the compound’s interactions with other enzymes and cofactors further modulate its metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through carrier-mediated processes . The compound’s carboxylic acid group facilitates its uptake by specific transporters, allowing it to accumulate in target tissues . Once inside the cells, this compound can interact with binding proteins and other cellular components, influencing its localization and activity.
Subcellular Localization
This compound primarily localizes to the cytosol and endoplasmic reticulum within cells . This subcellular distribution is crucial for its inhibitory activity, as AKR1C1 is predominantly found in these compartments . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments and enhance its functional effects.
準備方法
合成経路と反応条件
AKR1C1-IN-1の合成には、AKR1C1の活性部位にある選択的ポケットを標的とする、サリチル酸ベースの阻害剤の設計と開発が含まれます 。 合成経路は通常、以下の手順を含みます。
コア構造の形成:
臭素原子の導入: 臭素原子は、臭素化反応によってコア構造に導入されます。
最終生成物の形成: 最終生成物は、再結晶やクロマトグラフィーなどの精製工程を経て得られます。
工業的生産方法
This compoundの工業的生産方法は、文献では十分に文書化されていません。合成プロセスは、反応条件を最適化し、工業グレードの試薬と機器を使用することでスケールアップできます。
化学反応の分析
反応の種類
AKR1C1-IN-1は、ヒドロキシステロイドデヒドロゲナーゼであるAKR1C1の阻害剤としての役割を果たすため、主に還元反応を起こします 。 この化合物は、特に求核剤の存在下では、置換反応にも参加できます。
一般的な試薬と条件
This compoundの合成と反応で使用される一般的な試薬には、以下のようなものがあります。
サリチル酸誘導体: 合成の出発物質として使用されます。
臭素: 臭素化反応に使用されます。
求核剤: 置換反応に使用されます。
主要生成物
This compoundを含む反応から生成される主な生成物は、プロゲステロンの不活性型である20-アルファ-ヒドロキシプロゲステロンです 。
科学研究への応用
This compoundは、以下を含むいくつかの科学研究の応用があります。
がん研究: This compoundは、AKR1C1のがんにおける役割、特に非小細胞肺がん(NSCLC)や乳がんにおける役割を研究するために使用されます。 これは、これらの癌の進行において重要な役割を果たすプロゲステロンの代謝を阻害することが示されています。
オートファジーと酸化ストレス: This compoundは、オートファジーと酸化ストレスに関与するSQSTM1とのAKR1C1の相互作用を研究するために使用されます。
創薬: This compoundは、ホルモン依存性悪性腫瘍や内分泌疾患の治療のための、AKR1C1を標的とする新規阻害剤の開発のためのリード化合物として機能します。
類似化合物との比較
AKR1C1-IN-1は、他の阻害剤と比較して、AKR1C1に対する高い選択性と親和性を有することが特徴です。 類似化合物には、以下のようなものがあります。
AKR1C2-IN-1: AKR1C2の阻害剤であり、AKR1C1に対する親和性は低い。
AKR1C3-IN-1: AKR1C3の阻害剤であり、AKR1C1に対してもある程度の活性を示しますが、選択性は低い。
AKR1C4-IN-1: AKR1C4の阻害剤であり、AKR1C1に対する活性はほとんどない。
これらの化合物は、this compoundと構造的な類似性を共有していますが、アルドケト還元酵素ファミリーの様々なメンバーに対する選択性と親和性は異なります。
特性
IUPAC Name |
3-bromo-2-hydroxy-5-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZSXNULHSIRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296397 | |
| Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-68-7 | |
| Record name | NSC109116 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid](/img/structure/B1680034.png)
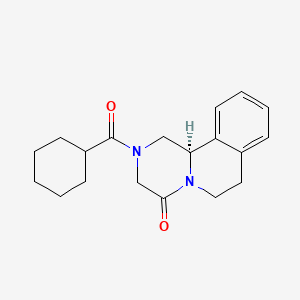
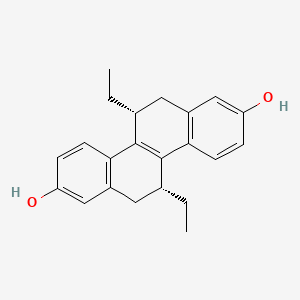
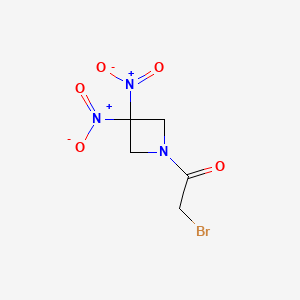


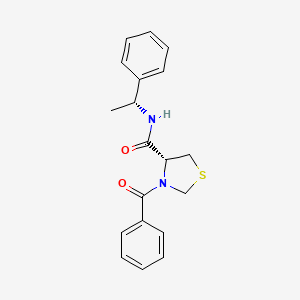
![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)


![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)
![1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid](/img/structure/B1680051.png)

